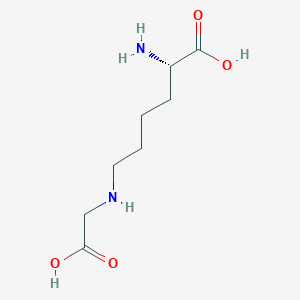

N(6)-carboxymethyllysine

Description

Properties

IUPAC Name |

(2S)-2-amino-6-(carboxymethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904133 | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-04-3 | |

| Record name | Nε-(Carboxymethyl)lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(6)-CARBOXYMETHYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N6-Carboxymethyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of N(6)-carboxymethyllysine in Aging: A Technical Guide

Executive Summary: N(6)-carboxymethyllysine (CML) is a prominent, non-cross-linking advanced glycation end-product (AGE) that serves as a key biomarker for systemic oxidative stress and protein damage. Formed through irreversible glycation and oxidation of proteins and lipids, CML accumulates in tissues throughout the aging process. This accumulation is a critical pathogenic factor in the development and progression of numerous age-related diseases, including cardiovascular disorders, diabetes mellitus, and neurodegeneration. CML exerts its detrimental effects primarily by engaging the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling events. This interaction perpetuates a vicious cycle of oxidative stress and chronic inflammation, leading to cellular dysfunction, modification of the extracellular matrix, and tissue damage. This guide provides a detailed overview of CML's formation, its quantifiable accumulation in aging tissues, the molecular pathways it activates, and the experimental methodologies used to study its impact.

Formation of this compound (CML)

This compound is one of the most abundant and well-characterized AGEs found in vivo. It is formed on the epsilon-amino group of lysine residues within proteins through several distinct, non-enzymatic pathways. These pathways involve reactions with carbohydrates and their oxidation products, as well as products of lipid peroxidation.[1]

The primary formation routes include:

-

The Glycoxidation Pathway: This involves the oxidative degradation of early glycation products, specifically the Amadori product (fructosyl-lysine), which is formed from the reaction of glucose with lysine.[1]

-

The Dicarbonyl Pathway: Reactive dicarbonyl compounds, such as glyoxal, are major precursors to CML. Glyoxal can be generated from the auto-oxidation of glucose, the degradation of Amadori products, or during lipid peroxidation.[2]

-

Lipid Peroxidation Pathway: The oxidation of polyunsaturated fatty acids generates reactive intermediates that can react with lysine residues to form CML, highlighting the link between lipoxidation and protein damage.[1]

These pathways are not mutually exclusive and often occur in parallel, particularly in environments characterized by high oxidative stress and metabolic turnover.

References

An In-Depth Technical Guide to N(6)-carboxymethyllysine (CML) Formation Pathways In Vivo

For: Researchers, scientists, and drug development professionals.

Introduction

N(6)-carboxymethyllysine (CML) is a well-characterized and abundant advanced glycation end product (AGE) that accumulates in tissues during aging and at an accelerated rate in various pathological conditions, most notably diabetes mellitus and chronic kidney disease.[1][2][3] As a stable end-product of non-enzymatic reactions between sugars, lipids, and proteins, CML serves as a crucial biomarker for assessing long-term damage to proteins and overall oxidative stress.[4][5] Its formation is implicated in the pathophysiology of numerous diseases through mechanisms involving protein cross-linking, induction of inflammatory responses, and cellular dysfunction. This guide provides a comprehensive overview of the primary in vivo formation pathways of CML, detailed analytical methodologies for its quantification, and the scientific rationale behind these experimental choices.

Part 1: The Core Biochemistry of CML Formation

The in vivo formation of CML is a complex process that is not attributable to a single linear pathway. Instead, it arises from a convergence of several key biochemical routes, primarily driven by glycation, oxidation, and lipid peroxidation.[2][6]

The Maillard Reaction (Glycoxidation Pathway)

The Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of a protein, is a central pathway for CML formation.[7] This process, also known as glycoxidation, can be broadly divided into three stages:

-

Early Stage: A reducing sugar, such as glucose, reacts with a free amino group on a protein, typically the ε-amino group of a lysine residue, to form a reversible Schiff base. This Schiff base then undergoes an Amadori rearrangement to form a more stable ketoamine, known as an Amadori product (e.g., fructosyl-lysine).[7][8]

-

Intermediate Stage: The Amadori products can undergo further degradation and rearrangement to form highly reactive dicarbonyl compounds, such as glyoxal (GO) and methylglyoxal (MGO).[7]

-

Late Stage: These reactive dicarbonyls are potent precursors to CML and other AGEs. Glyoxal can directly react with a lysine residue to form CML.[9][10]

Lipid Peroxidation Pathway

Independent of the Maillard reaction, CML can also be formed through the peroxidation of polyunsaturated fatty acids.[4][11] In this pathway, reactive oxygen species (ROS) attack lipids, leading to a chain reaction that generates a variety of reactive aldehydes, including glyoxal.[4] This glyoxal can then react with lysine residues on proteins to form CML, linking lipid damage directly to protein modification.[4] This pathway is particularly relevant in conditions associated with high oxidative stress, such as atherosclerosis.

Ascorbic Acid Autooxidation

Ascorbic acid (Vitamin C), a potent antioxidant, can paradoxically contribute to CML formation under certain conditions. Through autooxidation, ascorbic acid can be converted into reactive carbonyl species, including glyoxal, which can subsequently modify lysine residues to form CML.[12]

The following diagram illustrates the major pathways leading to the formation of this compound (CML) in vivo.

Caption: Major in vivo formation pathways of this compound (CML).

Part 2: Analytical Methodologies for CML Quantification

Accurate quantification of CML in biological matrices is paramount for understanding its role in health and disease. While several methods exist, liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard due to its high sensitivity and specificity.[8][13]

Comparative Analysis of Analytical Techniques

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity, accurate quantification, ability to multiplex.[11] | High initial instrument cost, requires skilled operators, complex sample preparation. |

| GC-MS | Gas chromatographic separation followed by mass-based detection. | High resolution, well-established. | Requires derivatization of the analyte to make it volatile, which can be time-consuming and introduce variability.[14][15] |

| ELISA | Immunoassay based on antibody-antigen recognition. | High throughput, relatively inexpensive, simple to perform. | Potential for cross-reactivity leading to overestimation, lower specificity compared to MS-based methods.[16][17][18][19] |

Gold Standard Protocol: LC-MS/MS Quantification of CML in Human Plasma

This protocol provides a detailed, step-by-step methodology for the quantification of protein-bound CML in human plasma.

2.2.1 Rationale for Key Experimental Choices

-

Protein Hydrolysis: To measure total CML, which is predominantly protein-bound, acid hydrolysis is necessary to break down proteins into their constituent amino acids.[12][20][21] 6 M HCl at 110°C for 20-24 hours is a common and effective method.[10][22][23]

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d4-CML) is crucial for accurate quantification.[24][25][26] It is added at the beginning of the sample preparation process and corrects for variations in sample recovery, matrix effects, and instrument response.

-

Chromatography: Reversed-phase chromatography is typically used to separate CML from other amino acids and matrix components prior to mass spectrometric analysis.

2.2.2 Detailed Experimental Protocol

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of d4-CML internal standard.

-

Precipitate proteins by adding 200 µL of 10% (w/v) trichloroacetic acid (TCA).

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the protein pellet with 500 µL of 5% (w/v) TCA.

-

Centrifuge again and discard the supernatant.

-

-

Acid Hydrolysis:

-

Add 1 mL of 6 M HCl to the protein pellet.

-

Seal the tube and heat at 110°C for 24 hours.

-

After hydrolysis, cool the sample to room temperature.

-

Dry the hydrolysate under a stream of nitrogen gas.

-

-

Sample Clean-up (Solid-Phase Extraction - Optional but Recommended):

-

Reconstitute the dried hydrolysate in a suitable buffer.

-

Use a cation-exchange solid-phase extraction (SPE) cartridge to remove interfering substances.

-

Wash the cartridge and elute the amino acids, including CML.

-

Dry the eluate.

-

-

Reconstitution and Analysis:

-

Reconstitute the final dried sample in the initial mobile phase for LC-MS analysis.

-

Inject a defined volume onto the LC-MS/MS system.

-

2.2.3 LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase over several minutes to ensure adequate separation.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

CML transition: m/z 205.1 → 84.1

-

d4-CML transition: m/z 209.1 → 88.1

-

-

The following diagram illustrates a typical workflow for the quantification of CML in biological samples using LC-MS/MS.

Caption: General workflow for CML quantification by LC-MS/MS.

Part 3: Quantitative Data and Clinical Relevance

The accumulation of CML has been documented in various tissues and is significantly elevated in several disease states, underscoring its clinical relevance.

| Biological Matrix | Condition | Typical CML Concentration | Reference |

| Serum/Plasma | Healthy | ~1-3 µmol/L | [27] |

| Type 2 Diabetes | Elevated, particularly with renal impairment | [3][4] | |

| Chronic Kidney Disease | Significantly elevated (e.g., ~3-fold higher) | [2][6][19] | |

| Dermal Tissue | Aging | Increases with age | [28] |

| Diabetes | Markedly increased compared to age-matched controls | [28] | |

| Muscle Tissue | Aging | Baseline levels established in aged mice | [7][9] |

Conclusion

This compound is a key advanced glycation end product formed through multiple in vivo pathways, including the Maillard reaction, lipid peroxidation, and ascorbic acid autooxidation. Its accumulation is a hallmark of aging and various chronic diseases. The accurate quantification of CML, for which LC-MS/MS is the gold standard, is essential for both basic research into disease mechanisms and the development of novel therapeutic strategies aimed at mitigating the detrimental effects of AGEs. This guide provides a foundational understanding of CML biochemistry and the analytical approaches required for its robust measurement, empowering researchers to confidently investigate the role of this important biomarker.

References

- 1. scielo.br [scielo.br]

- 2. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus [ouci.dntb.gov.ua]

- 3. N(epsilon)-(carboxymethyl)lysine levels in patients with type 2 diabetes: role of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Method validation for analysis of advanced glycation end products in mouse muscle tissue using liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Method validation for analysis of advanced glycation end products in mouse muscle tissue using liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]

- 12. researchgate.net [researchgate.net]

- 13. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. ELISA Comparison | Meso Scale Discovery [mesoscale.com]

- 18. researchgate.net [researchgate.net]

- 19. Technical note. The serum concentration of the advanced glycation end-product N epsilon-(carboxymethyl)lysine is increased in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of the hydrolysis method on the determination of the amino acid composition of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein hydrolysis for amino acid analysis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimization for Simultaneous Determination of a Panel of Advanced Glycation End Products as Biomarkers for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Diagnostic potential of plasma carboxymethyllysine and carboxyethyllysine in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Biochemical mechanisms of N(6)-carboxymethyllysine formation.

An In-depth Technical Guide to the Biochemical Mechanisms of N(6)-carboxymethyllysine (CML) Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CML) is a prominent advanced glycation end product (AGE) implicated in the pathogenesis of numerous age-related and chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] As a stable and abundant AGE, CML serves as a crucial biomarker for assessing the extent of cumulative damage to proteins from both glycation and oxidative stress. Understanding the intricate biochemical mechanisms underlying its formation is paramount for the development of therapeutic strategies aimed at mitigating the detrimental effects of AGEs. This technical guide provides a comprehensive overview of the core pathways of CML formation, including the Maillard reaction, lipid peroxidation, and ascorbic acid autoxidation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers, scientists, and drug development professionals with the essential knowledge to advance their investigations in this critical field.

Introduction to this compound (CML)

This compound is a non-fluorescent, non-crosslinking advanced glycation end product formed through the irreversible modification of lysine residues in proteins.[3][4] Its accumulation in tissues is a hallmark of aging and is accelerated in conditions characterized by hyperglycemia and oxidative stress.[5] CML is formed through various non-enzymatic reactions, making it a general marker of both glycoxidation and lipoxidation.[6][7] The formation of CML can alter the structure and function of proteins, leading to cellular dysfunction, inflammation, and tissue damage.[8][9]

Core Biochemical Pathways of CML Formation

CML is primarily formed through three interconnected pathways: the Maillard reaction (glycation), lipid peroxidation, and the autoxidation of ascorbic acid. These pathways generate reactive dicarbonyl compounds, such as glyoxal, which are key intermediates in CML synthesis.

The Maillard Reaction (Glycation Pathway)

The Maillard reaction is a complex series of non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[8][10] This reaction is a major contributor to CML formation in vivo. The key steps are:

-

Schiff Base Formation: A reducing sugar, such as glucose or ribose, reacts with the ε-amino group of a lysine residue to form a reversible Schiff base.[1]

-

Amadori Rearrangement: The unstable Schiff base undergoes rearrangement to form a more stable ketoamine, known as the Amadori product (e.g., fructoselysine from glucose).[1][3]

-

Oxidative Degradation of Amadori Products (Hodge Pathway): The Amadori product can undergo oxidative cleavage, a process termed "glycoxidation," to yield CML.[10] This pathway is a significant source of CML in vivo.

-

Namiki Pathway: An alternative route within the Maillard reaction involves the cleavage of the initial Schiff base to form reactive dicarbonyls like glyoxal, which then readily react with lysine to form CML.[3][11]

-

Wolff Pathway: Glucose can also auto-oxidize in the presence of metal ions to directly generate glyoxal, which subsequently reacts with lysine residues.[12]

Diagram of the Maillard Reaction Pathway for CML Formation

Caption: Maillard reaction pathways leading to CML formation.

Lipid Peroxidation Pathway

Lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs), is another major source of CML formation, establishing CML as a marker of lipoxidation.[7]

-

Initiation: Reactive oxygen species (ROS) abstract a hydrogen atom from a PUFA, forming a lipid radical.

-

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain reaction.

-

Decomposition: The unstable lipid hydroperoxides decompose into a variety of products, including reactive dicarbonyls like glyoxal.[7]

-

CML Formation: Glyoxal formed from lipid peroxidation reacts with lysine residues on proteins to form CML.[7]

Diagram of the Lipid Peroxidation Pathway for CML Formation

Caption: CML formation via the lipid peroxidation pathway.

Ascorbic Acid Autoxidation Pathway

Ascorbic acid (Vitamin C) can undergo autoxidation, particularly in the presence of metal ions, to generate reactive carbonyl species that can contribute to CML formation.[13][14]

-

Oxidation of Ascorbic Acid: Ascorbic acid is oxidized to dehydroascorbic acid.

-

Formation of Reactive Carbonyls: Dehydroascorbic acid can further degrade to form reactive dicarbonyls, including glyoxal.

-

Reaction with Lysine: These reactive carbonyls can then react with lysine residues to form CML.

Quantitative Data on CML Formation

The formation of CML is influenced by various factors, including the type of precursor, concentration, temperature, and pH. The following tables summarize key quantitative findings from the literature.

Table 1: Influence of Precursors on CML Formation

| Precursor | Relative CML Formation | Key Observations | Reference |

| Ribose | High | Ribose shows a high reactivity to form AGEs, including CML, due to the rapid generation of glyoxal through auto-oxidation. | [15][16] |

| Glucose | Moderate | A primary precursor in vivo, especially under hyperglycemic conditions. | [3][4] |

| Fructose | Moderate | Fructose metabolites can be converted into α-oxaldehydes that form AGEs. | [17] |

| Arachidonate | High | Metal-catalyzed oxidation of arachidonate leads to significant CML formation. | [7] |

| Linoleate | Moderate | Aerobic incubation with linoleate results in time-dependent CML formation. | [7] |

| Oleate | Low | Only trace amounts of CML are formed from oleate under similar conditions. | [7] |

| Ascorbic Acid | Moderate | Contributes to CML formation, especially in the presence of glucose. | [13] |

Table 2: Effect of Environmental Conditions on CML Formation

| Condition | Effect on CML Formation | Explanation | Reference |

| High Temperature | Increased | Favors the Maillard reaction and the formation of AGEs. | [13][18] |

| Alkaline pH (6-10) | Increased | Promotes the production of CML and N-carboxyethyllysine (CEL). | [13][18] |

| Presence of Metal Ions (e.g., Fe³⁺) | Increased | Catalyzes the auto-oxidation of sugars and ascorbic acid, leading to enhanced glyoxal and CML formation. | [15] |

| Presence of Chelating Agents (e.g., DTPA) | Decreased | Inhibits metal-catalyzed oxidation, thereby reducing glyoxal and CML formation. | [15] |

Experimental Protocols for Studying CML Formation

A variety of in vitro and in vivo models are employed to investigate the mechanisms of CML formation. Below are detailed methodologies for key experiments.

In Vitro Glycation of Proteins

This protocol is used to study the formation of CML from the reaction of a protein with a reducing sugar.

-

Materials:

-

Model protein (e.g., Bovine Serum Albumin (BSA) or Ribonuclease A (RNase A))

-

Reducing sugar (e.g., glucose, ribose)

-

Phosphate buffered saline (PBS), pH 7.4

-

Chelating agent (e.g., diethylenetriaminepentaacetic acid - DTPA) to prevent metal-catalyzed oxidation (optional)

-

Metal catalyst (e.g., FeCl₃) to enhance oxidation (optional)

-

Sterile, pyrogen-free water

-

-

Procedure:

-

Prepare a solution of the model protein (e.g., 10 mg/mL) in PBS.

-

Prepare a stock solution of the reducing sugar (e.g., 500 mM).

-

In a sterile tube, mix the protein solution with the sugar solution to achieve the desired final concentrations (e.g., 5 mg/mL protein and 250 mM sugar).

-

If studying the effect of oxidation, add a metal catalyst or chelating agent.

-

Incubate the mixture at 37°C for a specified period (e.g., 1-4 weeks).

-

At various time points, take aliquots of the reaction mixture.

-

Remove unreacted sugar by dialysis against PBS.

-

Analyze the samples for CML content using methods such as ELISA or LC-MS/MS.

-

CML Formation from Lipid Peroxidation

This protocol investigates CML formation from the oxidation of polyunsaturated fatty acids in the presence of a protein.

-

Materials:

-

Model protein (e.g., RNase A)

-

Polyunsaturated fatty acid (e.g., arachidonic acid, linoleic acid)

-

Phosphate buffer, pH 7.4

-

Metal catalyst (e.g., CuSO₄)

-

-

Procedure:

-

Prepare a solution of the model protein in phosphate buffer.

-

Add the polyunsaturated fatty acid to the protein solution.

-

Initiate the oxidation by adding the metal catalyst.

-

Incubate the mixture under aerobic conditions at 37°C for a specified duration (e.g., up to 6 days).

-

Stop the reaction and analyze the protein for CML content.

-

Quantification of CML

-

Enzyme-Linked Immunosorbent Assay (ELISA): A common and sensitive method for quantifying CML. It involves coating a microplate with the CML-modified protein, followed by incubation with a primary antibody specific for CML, and then a secondary antibody conjugated to an enzyme for detection.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly specific and quantitative method. Proteins are hydrolyzed to their constituent amino acids, and CML is then separated by liquid chromatography and detected by mass spectrometry.

Diagram of a Typical Experimental Workflow for CML Analysis

Caption: A generalized workflow for in vitro CML formation and analysis.

Logical Relationships and Interconnectivity of Pathways

The formation of CML is not a series of isolated events but rather a network of interconnected pathways. Glyoxal is a central intermediate that links the Maillard reaction, lipid peroxidation, and ascorbic acid autoxidation.

Diagram of the Interconnected Pathways of CML Formation

Caption: Central role of glyoxal in integrating CML formation pathways.

Conclusion and Future Directions

The formation of this compound is a multifactorial process driven by glycation, lipid peroxidation, and ascorbic acid autoxidation, with the dicarbonyl compound glyoxal serving as a key convergent intermediate. The accumulation of CML in tissues is a critical event in the progression of numerous chronic diseases. A thorough understanding of these biochemical mechanisms is essential for the development of effective therapeutic interventions. Future research should focus on elucidating the relative contributions of each pathway to CML formation in different pathological conditions and on identifying novel inhibitors of these pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the field of AGE research and develop strategies to combat the adverse effects of CML.

References

- 1. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 2. N(6)-Carboxy-methyllysine - BEVITAL AS [bevital.no]

- 3. academic.oup.com [academic.oup.com]

- 4. Controlled Formation of Carboxymethyllysine in Bone Matrix through Designed Glycation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. The advanced glycation end product, Nepsilon-(carboxymethyl)lysine, is a product of both lipid peroxidation and glycoxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Formation mechanism of AGEs in Maillard reaction model systems containing ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidized ascorbic acid and reaction products between ascorbic and amino acids might constitute part of age pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid formation of N ε -(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00183D [pubs.rsc.org]

- 16. Rapid formation of Nε-(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary Advanced Glycation End Products and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

N(6)-Carboxymethyllysine: A Comprehensive Technical Guide to its Role as a Biomarker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N(6)-carboxymethyllysine (CML), an advanced glycation end product (AGE), has emerged as a pivotal biomarker for systemic oxidative stress. Formed through non-enzymatic glycation of proteins and lipids, its accumulation is intrinsically linked to the pathogenesis of numerous oxidative stress-related diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth analysis of CML as a biomarker, offering a consolidated resource on its formation, quantification, and role in disease-associated signaling pathways. We present collated quantitative data, detailed experimental protocols for its measurement, and visual representations of its molecular interactions and analytical workflows to support researchers and drug development professionals in leveraging CML for their studies.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key contributor to cellular damage and the progression of chronic diseases. This compound (CML) is a stable and well-characterized AGE that serves as a cumulative index of oxidative damage.[1] Its formation is a consequence of both the Maillard reaction (glycation) and lipid peroxidation, positioning it as a comprehensive marker of systemic oxidative stress.[2] The irreversible nature of CML formation on long-lived proteins makes it an excellent indicator of long-term, cumulative oxidative stress.

Quantitative Data on CML Levels in Oxidative Stress-Related Diseases

The following tables summarize quantitative data on CML levels in various biological matrices from patients with diseases associated with oxidative stress, compared to healthy controls. These values, collated from multiple studies, highlight the consistent elevation of CML in pathological conditions.

Table 1: Serum/Plasma this compound Levels

| Disease State | Patient Cohort | CML Concentration (Patient) | CML Concentration (Healthy Control) | Method | Reference(s) |

| Type 2 Diabetes Mellitus | 40 patients | 40.2 ± 4.7 pmol/mg protein | 7.9 ± 0.7 pmol/mg protein | ELISA | [3] |

| Type 2 Diabetes Mellitus | 53 patients | 15.6 (5.6-29.9) U/ml (median [5th-95th percentile]) | 8.6 (4.4-25.9) U/ml (median [5th-95th percentile]) | Immunoassay | [4] |

| Type 2 Diabetes Mellitus with Ischemic Heart Disease | Not Specified | 537.1 ± 86.1 ng/mL | 449.7 ± 54.9 ng/mL (T2DM without IHD) | ELISA | [5] |

| Chronic Kidney Disease | 22 patients | 658.4 ± 434.3 ng/mL | Not directly compared to healthy controls in this study | ELISA | [2] |

| Alzheimer's Disease (Early Stage) | Not Specified | Higher in albumin-free serum proteins | Unchanged | Not Specified | [6] |

Table 2: Tissue this compound Levels

| Disease State | Tissue Type | CML Concentration (Patient) | CML Concentration (Healthy Control/Baseline) | Method | Reference(s) |

| Coronary Heart Disease | Cardiac Tissue | 4.31 ± 0.66 µg/g | 1.75 ± 1.16 µg/g (Congenital Heart Disease) | ELISA | [7] |

| Coronary Heart Disease with Diabetes Mellitus | Cardiac Tissue | 5.29 ± 0.59 µg/g | 1.75 ± 1.16 µg/g (Congenital Heart Disease) | ELISA | [7] |

| Alzheimer's Disease | Brain (Hippocampus) | Increased expression | Lower expression in aging controls | Immunohistochemistry | [8] |

Signaling Pathways Involving this compound

CML exerts its pathogenic effects primarily through the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The interaction of CML with RAGE triggers a cascade of intracellular signaling events that perpetuate oxidative stress and inflammation.

Experimental Workflows for CML Biomarker Studies

A robust experimental workflow is critical for the accurate and reproducible measurement of CML as a biomarker. The following diagram outlines a typical workflow from sample acquisition to data analysis.

Detailed Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum/Plasma CML

1. Principle: A competitive ELISA is commonly used for the quantification of CML. In this assay, CML present in the sample competes with a fixed amount of CML-coated on the microplate for binding to a limited amount of anti-CML antibody.

2. Materials:

- CML-BSA coated 96-well microplate

- Anti-CML polyclonal antibody

- Horseradish peroxidase (HRP)-conjugated secondary antibody

- TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

- Stop solution (e.g., 2N H₂SO₄)

- Wash buffer (e.g., PBS with 0.05% Tween 20)

- Assay buffer (e.g., PBS with 1% BSA)

- CML standards

- Serum/plasma samples

3. Protocol:

- Prepare CML standards and samples by diluting them in assay buffer.

- Add 50 µL of standard or sample to each well of the CML-BSA coated microplate.

- Add 50 µL of diluted anti-CML antibody to each well.

- Incubate for 2 hours at room temperature with gentle shaking.

- Wash the plate three times with wash buffer.

- Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

- Wash the plate five times with wash buffer.

- Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

- Add 50 µL of stop solution to each well.

- Read the absorbance at 450 nm using a microplate reader.

- Construct a standard curve and determine the CML concentration in the samples.

High-Performance Liquid Chromatography (HPLC) for CML Quantification

1. Principle: HPLC with fluorescence or UV detection is used to separate and quantify CML after derivatization.

2. Sample Preparation (Acid Hydrolysis):

- To 100 µL of plasma or serum, add 1 mL of 6N HCl.

- Hydrolyze at 110°C for 24 hours in a sealed, nitrogen-flushed tube.

- Cool the hydrolysate and centrifuge to remove any precipitate.

- Evaporate the supernatant to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase.

3. Derivatization (e.g., with o-phthalaldehyde, OPA):

- Mix the reconstituted sample with OPA reagent and a thiol (e.g., 2-mercaptoethanol).

- Allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.

4. HPLC Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

- Mobile Phase A: Sodium acetate buffer

- Mobile Phase B: Acetonitrile/Methanol mixture

- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

- Flow Rate: 1.0 mL/min

- Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or UV detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for CML Quantification

1. Principle: LC-MS/MS offers high sensitivity and specificity for CML quantification using stable isotope-labeled internal standards.

2. Sample Preparation:

- Same as for HPLC (acid hydrolysis).

- After reconstitution, add a known amount of a stable isotope-labeled CML internal standard (e.g., d4-CML).

3. LC-MS/MS Conditions (Example):

- LC System: UPLC or HPLC system.

- Column: C18 or HILIC column.

- Mobile Phase: Formic acid in water and formic acid in acetonitrile.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for both CML and its internal standard.

Immunohistochemistry (IHC) for CML Detection in Tissues

1. Principle: IHC uses antibodies to visualize the location of CML in tissue sections.

2. Protocol:

- Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

- Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

- Block endogenous peroxidase activity with 3% H₂O₂.

- Block non-specific binding sites with a blocking serum.

- Incubate with a primary anti-CML antibody overnight at 4°C.

- Incubate with a biotinylated secondary antibody.

- Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

- Develop the signal with a chromogen such as diaminobenzidine (DAB).

- Counterstain with hematoxylin.

- Dehydrate, clear, and mount the slides.

- Visualize under a microscope.

Conclusion and Future Directions

This compound is a robust and clinically relevant biomarker of oxidative stress. Its elevated levels are consistently associated with a range of chronic diseases, making it a valuable tool for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the accurate and reproducible measurement of CML, facilitating its integration into preclinical and clinical studies. Future research should focus on standardizing CML quantification across different platforms and further elucidating its role in the intricate signaling networks that drive oxidative stress-related pathologies. Such efforts will be instrumental in developing novel therapeutic strategies targeting the CML-RAGE axis and mitigating the detrimental effects of oxidative stress.

References

- 1. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]

- 3. Redox Signaling and Advanced Glycation Endproducts (AGEs) in Diet-Related Diseases [ouci.dntb.gov.ua]

- 4. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Vicious Circle: N(6)-carboxymethyllysine as a Key Mediator in Diabetic Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The accumulation of Advanced Glycation End-products (AGEs) is a central pathological feature of diabetes mellitus, driven by chronic hyperglycemia and oxidative stress. Among the myriad of AGEs, N(6)-carboxymethyllysine (CML) has emerged as a predominant and well-characterized biomarker strongly implicated in the onset and progression of diabetic micro- and macrovascular complications. This technical guide synthesizes the current understanding of the biochemical formation of CML, its intricate signaling pathways, and its specific roles in diabetic nephropathy, retinopathy, and cardiovascular disease. We provide a compilation of quantitative data, detailed experimental methodologies for CML analysis, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in the field of diabetes and drug development.

Introduction: The Genesis of this compound (CML)

This compound (CML) is a stable, non-fluorescent, and the most abundant advanced glycation end-product found in vivo.[1] Its formation is a complex process accelerated in the diabetic state due to persistent hyperglycemia and heightened oxidative stress.[2] CML is formed through three primary pathways:

-

The Maillard Reaction: The classical pathway involves the non-enzymatic reaction between the carbonyl group of reducing sugars (like glucose) and the amino group of proteins, forming a Schiff base that rearranges into an Amadori product (fructoselysine). Oxidative cleavage of the Amadori product yields CML.

-

Lipid Peroxidation: Oxidative degradation of polyunsaturated fatty acids generates reactive dicarbonyl compounds such as glyoxal, which can then react with lysine residues on proteins to form CML.

-

Ascorbic Acid Auto-oxidation: The auto-oxidation of ascorbic acid can also lead to the formation of reactive intermediates that contribute to CML generation.

Due to its irreversible nature and the slow turnover of modified proteins, CML accumulates over time in tissues and the circulation, serving as a cumulative marker of glycoxidative damage.[3]

The CML-RAGE Axis: A Central Signaling Hub for Diabetic Pathology

The pathological effects of CML are primarily mediated through its interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[4] The binding of CML to RAGE initiates a cascade of intracellular signaling events that fuel inflammation, oxidative stress, and cellular dysfunction, creating a self-perpetuating cycle of damage.

The engagement of the CML-RAGE axis activates several key downstream pathways:[1][5][6]

-

NADPH Oxidase Activation and ROS Generation: RAGE activation leads to the assembly and activation of NADPH oxidase, a primary source of cellular reactive oxygen species (ROS). This surge in ROS further promotes CML formation and perpetuates a state of oxidative stress.

-

NF-κB Activation: RAGE signaling triggers the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and upregulates the expression of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules (VCAM-1, ICAM-1).[1]

-

MAPK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, are also stimulated by RAGE.[7][8] These kinases are crucial for mediating cellular responses to stress and are involved in inflammation, apoptosis, and cellular proliferation.

-

Other Signaling Cascades: The AGE-RAGE interaction also influences other pathways such as the JAK-STAT and PI3K/Akt signaling routes, which are involved in cell proliferation and apoptosis.[1][4]

This sustained activation of pro-inflammatory and pro-oxidative pathways is a cornerstone of the development of diabetic complications.

CML in Specific Diabetic Complications: Quantitative Evidence

Elevated levels of CML are consistently observed in patients with various diabetic complications. The following tables summarize quantitative data from key studies, highlighting the association between circulating CML concentrations and the presence or severity of these conditions.

Diabetic Nephropathy

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. CML contributes to DN by inducing podocyte apoptosis, basement membrane thickening, and tubulointerstitial fibrosis.[9] Serum CML levels often correlate with the severity of renal impairment.[9]

| Patient Group | CML Level (Median ± SD, ng/mL) | Key Finding | Reference |

| Chronic Kidney Disease (CKD) without Diabetes | 658.4 ± 434.3 | Patients with CKD alone have the highest CML levels. | [9][10] |

| CKD with Type 2 Diabetes (T2DM) | 431.3 ± 327.9 | CML levels are elevated but lower than in non-diabetic CKD. | [9][10] |

| T2DM without CKD | 273.9 ± 134.2 | Diabetic patients without kidney disease have the lowest CML levels among the three groups. | [9][10] |

| Correlation in non-diabetic CKD | - | Serum CML positively correlates with proteinuria (r=0.6) and microalbuminuria (r=0.58). | [9][10] |

Diabetic Retinopathy

Diabetic retinopathy (DR) is a major cause of blindness. CML is implicated in the breakdown of the blood-retinal barrier and retinal neovascularization. Serum CML levels increase with the progression of DR.

| Patient Group | CML Level (Mean ± SD, ng/mL) | Key Finding | Reference |

| Healthy Controls | 521 ± 134 | Baseline CML level in non-diabetic individuals. | [11] |

| T2DM without Severe Retinopathy | 821 ± 141 | Significantly higher CML levels in diabetics even without advanced retinopathy. | [11] |

| T2DM with Proliferative Retinopathy | 1182 ± 346 | Highest CML levels are seen in patients with the most severe form of retinopathy. | [11] |

| Risk Threshold | > 1000 ng/mL | A CML level above 1000 ng/mL represents a 25-fold increased risk of proliferative retinopathy. | [11] |

| Macular Edema Threshold | > 1087 ng/mL | A CML threshold of 1087 ng/mL was identified for clinically significant macular edema (93% specificity). | [11] |

Cardiovascular Disease

Cardiovascular disease (CVD) is the leading cause of mortality in diabetic patients. CML contributes to atherosclerosis by promoting endothelial dysfunction, inflammation, and vascular calcification.

| Patient Group | CML Level (Mean ± SD, ng/mL) | Key Finding | Reference |

| T2DM without Ischemic Heart Disease (IHD) | 449.7 ± 54.9 | Elevated CML in diabetic patients. | [12] |

| T2DM with Ischemic Heart Disease (IHD) | 537.1 ± 86.1 | Significantly higher CML levels in diabetic patients with IHD. | [12] |

| Correlation in Diabetic IHD | - | Serum CML levels positively correlate with malondialdehyde (MDA), a marker of oxidative stress (r=0.338). | [12] |

Experimental Methodologies for CML Quantification

Accurate quantification of CML is critical for research and clinical applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Competitive ELISA Protocol

Competitive ELISA is a high-throughput method suitable for large sample numbers.

-

Principle: Microplate wells are coated with a CML-protein conjugate (e.g., CML-BSA). Samples or standards are pre-incubated with a specific anti-CML primary antibody and then added to the wells. Free CML in the sample competes with the coated CML for antibody binding. The amount of bound primary antibody is inversely proportional to the CML concentration in the sample and is detected using a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detailed Protocol Steps:

-

Coating: Coat 96-well microplates with 1.0 µg/mL CML-BSA in 50 mM carbonate buffer (pH 9.6) and incubate overnight at 4°C.[13]

-

Washing: Wash plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 6% skimmed milk in PBS) for 1 hour at room temperature.[13]

-

Competition: In a separate plate, incubate diluted serum samples or CML standards with a polyclonal anti-CML antibody for 1 hour.

-

Incubation: Transfer the sample/standard-antibody mixtures to the CML-BSA coated plate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add HRP-conjugated goat anti-rabbit IgG secondary antibody and incubate for 1 hour.

-

Detection: After a final wash, add a substrate solution (e.g., TMB). Stop the reaction with sulfuric acid and read the absorbance at 405-450 nm.[11][13]

-

Calculation: Construct a standard curve and determine the CML concentration in the samples.

-

LC-MS/MS Protocol

LC-MS/MS is considered the gold standard for CML quantification due to its high specificity and sensitivity. It relies on separating CML from other amino acids and detecting it based on its specific mass-to-charge ratio.

-

Principle: Proteins in plasma or serum are hydrolyzed to release all constituent amino acids, including CML. A known amount of a stable isotope-labeled CML (e.g., D4-CML) is added as an internal standard. The sample is then analyzed by LC-MS/MS, where CML and the internal standard are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM). The ratio of the signal from the native CML to the internal standard allows for precise quantification.[14]

-

Detailed Protocol Steps:

-

Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 4.0 μM D4-CML) to 50 µL of the plasma sample.[14]

-

Protein Precipitation: Precipitate proteins by adding 2 mL of 200 g/L trichloroacetic acid (TCA). Centrifuge at 2000 x g for 10 minutes and discard the supernatant.[15]

-

Hydrolysis: Add 500 µL of 6N hydrochloric acid (HCl) to the protein pellet and hydrolyze at 110°C for 20-24 hours in a sealed tube.[14][15]

-

Drying: Evaporate the sample to dryness under a stream of nitrogen gas at approximately 80°C.[14][15]

-

Reconstitution: Reconstitute the dried hydrolysate in a mobile phase-compatible solution (e.g., 5 mM NFPA - nonafluoropentanoic acid).[14][15]

-

LC Separation: Inject the sample onto a reversed-phase column (e.g., C18, 2.1 × 150 mm, 5 µm). Elute using a gradient of mobile phase A (e.g., 5 mM NFPA in water) and mobile phase B (acetonitrile).[14][16]

-

MS/MS Detection: Perform detection on a tandem mass spectrometer in positive ion mode using MRM. Monitor specific transitions, for example:

-

Quantification: Calculate the CML concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conclusion and Therapeutic Implications

This compound is a critical pathogenic link between hyperglycemia and the development of devastating diabetic complications. Its accumulation and subsequent activation of the RAGE receptor establish a vicious cycle of oxidative stress and inflammation that drives tissue damage in the kidneys, retina, and vasculature. The quantitative data clearly demonstrate a strong correlation between circulating CML levels and the severity of these complications, positioning CML as a valuable biomarker for risk stratification and disease monitoring.

The detailed signaling pathways and experimental protocols outlined in this guide provide a foundational resource for further research. Therapeutic strategies aimed at inhibiting CML formation (e.g., via antioxidants or carbonyl scavengers), breaking existing AGE cross-links, or blocking the CML-RAGE signaling axis hold significant promise for mitigating the burden of diabetic complications. Continued investigation into these pathways is essential for the development of novel interventions to protect patients with diabetes from long-term organ damage.

References

- 1. KEGG PATHWAY: AGE-RAGE signaling pathway in diabetic complications - Homo sapiens (human) [kegg.jp]

- 2. Chronic myeloid leukemia diagnosed in a patient with uncontrolled proliferative diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AGE-RAGE Signaling Pathway in Diabetic Complications - Creative Biolabs [creativebiolabs.net]

- 5. cusabio.com [cusabio.com]

- 6. The Role of AGE/RAGE Signaling in Diabetes-Mediated Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway [mdpi.com]

- 9. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus [ouci.dntb.gov.ua]

- 11. scispace.com [scispace.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Role of Nε-(Carboxymethyl)Lysine in the Development of Ischemic Heart Disease in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diagnostic potential of plasma carboxymethyllysine and carboxyethyllysine in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasma Levels of Free NƐ-Carboxymethyllysine (CML) after Different Oral Doses of CML in Rats and after the Intake of Different Breakfasts in Humans: Postprandial Plasma Level of sRAGE in Humans [mdpi.com]

- 17. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dietary N(6)-carboxymethyllysine in Chronic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(6)-carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed endogenously and exogenously through the Maillard reaction during the thermal processing of food.[1] Accumulating evidence highlights dietary CML as a significant contributor to the body's total AGE pool, implicating it in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth overview of the role of dietary CML in chronic diseases, focusing on its dietary sources, mechanisms of action, and the experimental methodologies used to investigate its effects. Quantitative data on CML content in various foodstuffs are presented, along with detailed experimental protocols from key studies. Furthermore, critical signaling pathways modulated by CML are visualized to facilitate a deeper understanding of its cellular and molecular impacts.

Introduction to this compound (CML)

This compound (CML) is a well-characterized advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, and nucleic acids.[2] It is a major AGE found in food and is often used as a marker for the overall AGE content in dietary sources and biological samples.[1] While CML can be formed endogenously, particularly under conditions of hyperglycemia and oxidative stress, a significant portion of the body's CML burden is derived from dietary intake.[3] The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary source of dietary CML.[4]

Dietary Sources of CML

The concentration of CML in food is highly dependent on the composition of the food, as well as the cooking method, temperature, and duration of heating.[5] Generally, foods high in protein and fat that are cooked at high temperatures using dry heat methods, such as grilling, roasting, and frying, contain the highest levels of CML.[6]

Data Presentation: CML Content in Common Foodstuffs

The following tables summarize the quantitative data on CML content in various food categories. These values can be used to estimate dietary CML intake and to design low-AGE dietary interventions.

Table 1: CML Content in Meat and Poultry

| Food Item | Cooking Method | CML Content (mg/100g) |

| Beef, ground | Pan-fried | 1.5 - 2.5 |

| Chicken, breast | Grilled | 0.9 - 1.6 |

| Bacon | Fried | ~1.7 |

| Fish (e.g., Salmon) | Baked | 0.5 - 1.0 |

Data compiled from multiple sources.[7]

Table 2: CML Content in Dairy and Other Products

| Food Item | CML Content (mg/100g) |

| Cheese, Parmesan | 0.3 - 0.5 |

| Milk, whole | 0.05 - 0.1 |

| Bread, white | 0.1 - 0.3 |

| Cereals, breakfast | 0.2 - 2.6 |

| Nuts, roasted | 0.4 - 0.8 |

Data compiled from multiple sources.[6][8]

Pathophysiological Role of Dietary CML in Chronic Diseases

Dietary CML has been implicated in the pathogenesis and progression of a wide range of chronic diseases, including cardiovascular disease, diabetes, neurodegenerative disorders, and chronic kidney disease. The primary mechanism through which CML exerts its detrimental effects is by interacting with the Receptor for Advanced Glycation End products (RAGE).[9]

The CML-RAGE Signaling Axis

The binding of CML to RAGE initiates a cascade of intracellular signaling events that promote oxidative stress and inflammation.[9] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells.[10]

Activation of RAGE by CML leads to the activation of key downstream signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][9]

-

MAPKs (Mitogen-Activated Protein Kinases): Including ERK1/2, JNK, and p38 MAPK, which are involved in cellular proliferation, differentiation, inflammation, and apoptosis.[11][12]

-

Generation of Reactive Oxygen Species (ROS): The CML-RAGE interaction can activate NADPH oxidase, leading to increased production of intracellular ROS and subsequent oxidative stress.[13]

These signaling events contribute to a state of chronic, low-grade inflammation and oxidative stress, which are underlying factors in many chronic diseases.

Mandatory Visualization: CML-RAGE Signaling Pathway

Experimental Protocols

Investigating the effects of dietary CML requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Animal Studies: Dietary CML Supplementation

Objective: To investigate the in vivo effects of a CML-enriched diet on biomarkers of chronic disease in a murine model.[14]

Methodology:

-

Animal Model: Male C57BL/6 mice, 8 weeks old.

-

Diet Preparation:

-

Control Diet: Standard AIN-93G rodent chow.

-

CML-Enriched Diet: Standard AIN-93G chow supplemented with a defined concentration of synthetic CML (e.g., 60 mg CML per kg of diet). The CML is thoroughly mixed into the powdered diet before pelleting to ensure uniform distribution.

-

-

Experimental Design:

-

Mice are randomly assigned to either the control or CML-enriched diet group (n=10-12 per group).

-

Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

The dietary intervention is maintained for a specified period (e.g., 12-16 weeks).

-

-

Data Collection and Analysis:

-

Blood Collection: Blood samples are collected via cardiac puncture at the end of the study period. Serum or plasma is separated and stored at -80°C.

-

Biomarker Analysis: Serum levels of inflammatory markers (e.g., TNF-α, IL-6), oxidative stress markers (e.g., malondialdehyde), and metabolic parameters (e.g., glucose, insulin) are measured using commercially available ELISA kits.[15]

-

Tissue Analysis: Organs of interest (e.g., aorta, kidneys, liver) are harvested, and tissue homogenates are prepared for the analysis of CML accumulation (using LC-MS/MS) and gene expression of RAGE and inflammatory mediators (using RT-qPCR).

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences between the control and CML-fed groups.

-

Mandatory Visualization: Animal Study Experimental Workflow

Human Intervention Studies: Low-AGE vs. High-AGE Diet

Objective: To assess the impact of a low-AGE diet on markers of inflammation and oxidative stress in human subjects.[16]

Methodology:

-

Study Population: Healthy volunteers or patients with a specific chronic disease (e.g., type 2 diabetes, chronic kidney disease).

-

Dietary Intervention:

-

High-AGE Diet: A diet rich in foods cooked using high-temperature, dry-heat methods (e.g., grilling, frying, roasting).

-

Low-AGE Diet: A diet emphasizing foods cooked using low-temperature, high-moisture methods (e.g., boiling, steaming, poaching).

-

Dietary intake is carefully monitored using food diaries and/or 24-hour recalls. The CML content of the diets is estimated using established food CML databases.[17]

-

-

Study Design: A randomized, controlled, crossover design is often employed.

-

Participants are randomized to receive either the low-AGE or high-AGE diet for a specified period (e.g., 4-6 weeks).

-

Following a washout period, participants cross over to the other dietary arm.

-

-

Data Collection and Analysis:

-

Blood and Urine Collection: Fasting blood and 24-hour urine samples are collected at baseline and at the end of each dietary period.

-

Biomarker Measurement: Serum/plasma levels of CML, inflammatory markers (e.g., C-reactive protein, TNF-α), and oxidative stress markers (e.g., F2-isoprostanes) are measured. Urinary CML excretion is also quantified.[16]

-

Analytical Methods: CML is typically measured using competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher accuracy and sensitivity.[18][19]

-

Statistical Analysis: Paired statistical tests are used to compare the effects of the low-AGE versus high-AGE diets within the same individuals.

-

In Vitro Studies: CML Treatment of Cultured Cells

Objective: To elucidate the cellular and molecular mechanisms by which CML induces cellular dysfunction.[11]

Methodology:

-

Cell Culture: Relevant cell types (e.g., human umbilical vein endothelial cells (HUVECs), macrophages, podocytes) are cultured under standard conditions.

-

CML Treatment: Cells are treated with varying concentrations of CML-modified bovine serum albumin (CML-BSA) or synthetically prepared CML for different time points.

-

Experimental Assays:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

ROS Production: Measured using fluorescent probes like DCFH-DA.

-

Gene and Protein Expression: Expression of RAGE, NF-κB, and downstream inflammatory targets is analyzed by RT-qPCR and Western blotting, respectively.[11]

-

Signaling Pathway Analysis: Activation of specific signaling pathways (e.g., phosphorylation of MAPKs) is determined by Western blotting using phospho-specific antibodies.

-

Conclusion and Future Directions

Dietary this compound is a significant and modifiable risk factor for the development and progression of numerous chronic diseases. The interaction of CML with its receptor, RAGE, triggers a cascade of pro-inflammatory and pro-oxidative signaling events that contribute to cellular dysfunction. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the pathophysiological roles of dietary CML and to develop therapeutic strategies aimed at mitigating its harmful effects. Future research should focus on identifying specific inhibitors of the CML-RAGE interaction and on developing more accurate and comprehensive databases of CML content in foods to better inform dietary recommendations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N(6)-Carboxy-methyllysine - BEVITAL AS [bevital.no]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 9. N(epsilon)-(carboxymethyl)lysine adducts of proteins are ligands for receptor for advanced glycation end products that activate cell signaling pathways and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nε-(1-Carboxymethyl)-L-lysine/RAGE Signaling Drives Metastasis and Cancer Stemness through ERK/NFκB axis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nε-carboxymethyl-lysine and inflammatory cytokines, markers and mediators of coronary artery disease progression in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nε-carboxymethyl-lysine promotes calcium deposition in VSMCs via intracellular oxidative stress-induced PDK4 activation and alters glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary Nε-(carboxymethyl) lysine affects cardiac glucose metabolism and myocardial remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concentrations of N6-Carboxymethyllysine (CML), N6-Carboxyethyllysine (CEL), and Soluble Receptor for Advanced Glycation End-Products (sRAGE) Are Increased in Psoriatic Patients [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Is Dietary Intake of Advanced Glycation End Products Associated with Mortality Among Adults with Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of N epsilon-(carboxymethyl)lysine in foods and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of N(6)-carboxymethyllysine in the Pathogenesis of Neurodegenerative Diseases: A Technical Guide

Executive Summary: N(6)-carboxymethyllysine (CML) is a prominent Advanced Glycation End product (AGE) that accumulates in the body with age and is implicated in the pathology of various chronic diseases. This technical guide provides an in-depth analysis of the role of CML in the pathogenesis of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis. It details the molecular mechanisms, key signaling pathways, and experimental methodologies crucial for researchers, scientists, and drug development professionals in this field. A central focus is the interaction of CML with the Receptor for Advanced Glycation End products (RAGE), a key event that triggers neuroinflammation, oxidative stress, and ultimately, neuronal cell death.

Introduction: The Formation and Significance of CML

Advanced Glycation End products (AGEs) are a diverse group of compounds formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, known as the Maillard reaction.[1] This process begins with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product.[1] Over time, these products undergo further irreversible reactions, including dehydration, oxidation, and cross-linking, to form stable AGEs.[1]

This compound (CML) is one of the most abundant and well-characterized AGEs found in tissues and is considered a major marker of AGE accumulation.[2][3] Its formation is closely linked with oxidative stress.[4] CML levels increase with age and are further elevated in pathological conditions such as diabetes mellitus and neurodegenerative disorders.[5][6] The accumulation of CML-modified proteins can impair their normal function and contribute to disease progression by promoting protein aggregation, inducing inflammatory responses, and causing cellular damage.[1][7]

The Pathogenic Role of CML in Neurodegenerative Diseases

CML accumulation has been identified in the brains of patients with several neurodegenerative diseases, where it is thought to contribute significantly to the pathological cascade.

-

Alzheimer's Disease (AD): In AD brains, CML is found co-localized with amyloid-beta (Aβ) in senile plaques and with hyperphosphorylated tau protein in neurofibrillary tangles (NFTs).[4][8] Studies have shown higher CML expression in AD patients, with the highest levels observed in those with coexistent diabetes mellitus, suggesting an additive effect.[4][6] The interaction of CML with neuronal cells is believed to exacerbate oxidative stress and inflammation, contributing to the neuronal loss characteristic of AD.[9]

-

Parkinson's Disease (PD): The pathogenesis of PD involves the aggregation of α-synuclein into Lewy bodies and the progressive loss of dopaminergic neurons.[10] Glycation of α-synuclein by AGEs like CML can promote its aggregation and has been implicated in PD pathology.[1] Furthermore, the CML-RAGE signaling axis can induce oxidative stress, a key factor in the degeneration of dopamine-producing neurons.[11]

-

Amyotrophic Lateral Sclerosis (ALS): ALS is characterized by the degeneration of motor neurons.[12] Evidence suggests that AGEs, including CML, are involved in this process. CML has been detected in the spinal cords of ALS patients, where it may contribute to motor neuron death through RAGE-mediated inflammatory and oxidative stress pathways.[13][14]

The CML-RAGE Signaling Axis: A Central Mechanism of Neurotoxicity

The primary mechanism by which CML exerts its detrimental effects in the brain is through its interaction with the Receptor for Advanced Glycation End products (RAGE).[7] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including neurons, microglia, and astrocytes.[9][15]

Binding of CML to RAGE initiates a cascade of intracellular signaling events, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[16] This activation leads to the upregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules.[9] The CML-RAGE interaction also stimulates the production of Reactive Oxygen Species (ROS) by activating NADPH oxidase, which creates a vicious cycle of oxidative stress and further AGE formation.[17] This sustained neuroinflammatory and oxidative environment leads to synaptic dysfunction, mitochondrial damage, and ultimately, neuronal apoptosis and cell death.[7][9]

Quantitative Data Summary

The following table summarizes key findings regarding CML levels in neurodegenerative diseases based on immunohistochemical and biochemical analyses. While many studies report qualitative increases, specific quantitative values can vary significantly based on the detection method and patient cohort.

| Disease | Tissue/Fluid | Key Findings | Citation(s) |

| Alzheimer's Disease (AD) | Brain Tissue (Hippocampus, Cortex) | Increased CML expression in neurons and glia. Co-localization with Aβ plaques and tau tangles. Highest reactivity in patients with both AD and Diabetes Mellitus. | [4][6] |

| Vascular Dementia | Brain Tissue (Cortex, White Matter) | CML accumulation observed in neurons and blood vessels. | [2] |

| Multiple Sclerosis (MS) | Serum | Intensification of protein glycation processes, particularly leading to CML formation. | [14] |

| Amyotrophic Lateral Sclerosis (ALS) | Spinal Cord (Anterior Horn) | Detection of CML in the anterior horn of the spinal cord. | [13] |

Key Experimental Protocols

Investigating the role of CML in neurodegeneration requires a range of specialized techniques. Below are detailed protocols for essential experiments.

Protocol: Competitive ELISA for CML Quantification

This protocol is for the quantification of CML protein adducts in samples like serum, plasma, or cell lysates.[18][19]

-

Plate Coating: Coat a 96-well protein binding plate with a CML conjugate solution (e.g., CML-BSA) overnight at 4°C.

-

Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Add 50 µL of CML standards (a dilution series of known CML-BSA concentrations) and unknown samples to the wells. Incubate for 10 minutes at room temperature on an orbital shaker.

-

Primary Antibody Incubation: Add 50 µL of diluted anti-CML monoclonal antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker. During this step, the antibody will bind to either the CML coated on the plate or the CML in the sample/standard.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µL of an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step thoroughly (5 times).

-

Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark at room temperature for 15-20 minutes.[20]

-

Stop Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of CML in the sample.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the CML standards. Use this curve to determine the CML concentration in the unknown samples.

Protocol: Immunohistochemistry (IHC) for CML in Brain Tissue

This protocol details the localization of CML in paraffin-embedded brain sections.[2]

-